molecular formula C8H12O4 B8086888 cis-Dimethyl cyclobutane-1,2-dicarboxylate

cis-Dimethyl cyclobutane-1,2-dicarboxylate

Cat. No.: B8086888
M. Wt: 172.18 g/mol
InChI Key: WEPHXFVXUXMCLE-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Dimethyl cyclobutane-1,2-dicarboxylate: is an organic compound with the molecular formula C₈H₁₂O₄ It is a derivative of cyclobutane, featuring two carboxylate groups in the cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Dimethyl cyclobutane-1,2-dicarboxylate typically involves the photodimerization of trans-cinnamic acid. This process captures a metastable crystalline solid of trans-cinnamic acid, which is then photodimerized to form the cyclobutane ring . The reaction conditions often include exposure to ultraviolet light and the presence of a suitable solvent to facilitate the dimerization process.

Industrial Production Methods: Industrial production of this compound may involve scalable synthesis methods that ensure high yield and purity. The process generally includes the photodimerization of trans-cinnamic acid followed by esterification to introduce the dimethyl groups . The reaction is carried out under controlled conditions to optimize the formation of the desired cis isomer.

Chemical Reactions Analysis

Types of Reactions: cis-Dimethyl cyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: cis-Cyclobutane-1,2-dicarboxylic acid.

    Reduction: cis-Dimethyl cyclobutane-1,2-diol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

cis-Dimethyl cyclobutane-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Dimethyl cyclobutane-1,2-dicarboxylate involves its interaction with various molecular targets. The compound’s carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • trans-Dimethyl cyclobutane-1,2-dicarboxylate
  • cis-Cyclobutane-1,2-dicarboxylic acid
  • trans-Cyclobutane-1,2-dicarboxylic acid

Uniqueness: cis-Dimethyl cyclobutane-1,2-dicarboxylate is unique due to its cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer. The cis configuration can influence the compound’s reactivity, stability, and interactions with other molecules .

Properties

IUPAC Name

dimethyl (1R,2S)-cyclobutane-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPHXFVXUXMCLE-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H]1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
cis-Dimethyl cyclobutane-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
cis-Dimethyl cyclobutane-1,2-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
cis-Dimethyl cyclobutane-1,2-dicarboxylate
Reactant of Route 4
Reactant of Route 4
cis-Dimethyl cyclobutane-1,2-dicarboxylate
Reactant of Route 5
Reactant of Route 5
cis-Dimethyl cyclobutane-1,2-dicarboxylate
Reactant of Route 6
Reactant of Route 6
cis-Dimethyl cyclobutane-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.